molecular formula C8H15NO2 B1434597 Unii-5X5D38P14P CAS No. 1141362-94-8

Unii-5X5D38P14P

Cat. No. B1434597
CAS RN: 1141362-94-8
M. Wt: 157.21 g/mol
InChI Key: PASWFMDVINTBNV-ZETCQYMHSA-N
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Description

Unii-5X5D38P14P is also known as 5,6-Dehydro Pregabalin . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .


Molecular Structure Analysis

The molecular formula of Unii-5X5D38P14P is C8H15NO2 . The InChIKey is PASWFMDVINTBNV-ZETCQYMHSA-N .

Scientific Research Applications

Nanoparticle research is a rapidly evolving field that encompasses a wide range of scientific disciplines, from materials science to medicine. The unique properties of nanoparticles, which are significantly influenced by their size, shape, and composition, offer unparalleled opportunities for innovation in technology and healthcare. This area of research is characterized by the development of novel synthesis methods, advanced characterization tools, and the exploration of new applications for nanoparticles in various industries.

Nanoparticle Synthesis and Characterization

A critical aspect of nanoparticle research involves the synthesis and characterization of nanoparticles. The synthesis processes are designed to produce nanoparticles with precise control over their size, shape, and composition, which directly impact their physical and chemical properties. Characterization tools are essential for understanding these properties, including the particles' reactivity, stability, and interactions with biological systems. Advanced techniques in both synthesis and characterization are enabling the development of nanoparticles with tailored functionalities for specific applications (Heiligtag & Niederberger, 2013).

Applications in Technology and Medicine

Nanoparticles find applications across a broad spectrum of technological and medical fields. In technology, they are used in the development of new materials with enhanced properties, such as increased strength, improved electrical conductivity, and better chemical resistance. In medicine, nanoparticles are explored for their potential in drug delivery systems, diagnostic tools, and as therapeutic agents. The ability to engineer nanoparticles for specific tasks, such as targeting cancer cells or delivering drugs to specific sites within the body, is a significant focus of current research efforts.

Challenges and Future Directions

While the potential applications of nanoparticles are vast, the field faces challenges, including understanding and controlling the interactions of nanoparticles with biological systems, ensuring the safety and efficacy of nanoparticle-based technologies, and developing scalable and environmentally friendly synthesis methods. Future research will need to address these challenges to fully realize the potential of nanoparticles in both technological and medical applications.

properties

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASWFMDVINTBNV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-5X5D38P14P

CAS RN

1141362-94-8
Record name 5,6-Dehydro pregabalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141362948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DEHYDRO PREGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5D38P14P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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